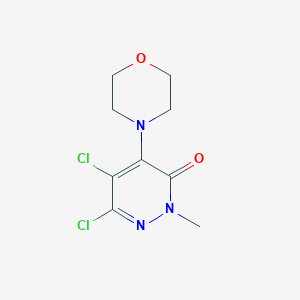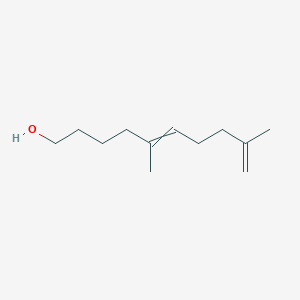
5,9-Dimethyldeca-5,9-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dimethyldeca-5,9-dien-1-ol: is an organic compound with the molecular formula C12H22O . It is characterized by the presence of two double bonds and a hydroxyl group, making it a dienol. This compound is of interest in various fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dimethyldeca-5,9-dien-1-ol typically involves the use of starting materials such as alkenes and alcohols. One common method is the hydroboration-oxidation of 5,9-dimethyldeca-5,9-diene, which involves the addition of borane followed by oxidation with hydrogen peroxide to yield the desired dienol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation and isomerization processes. These methods are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 5,9-Dimethyldeca-5,9-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed.
Major Products:
Oxidation: Formation of 5,9-dimethyldeca-5,9-dien-1-one.
Reduction: Formation of 5,9-dimethyldecane.
Substitution: Formation of 5,9-dimethyldeca-5,9-dien-1-chloride or 5,9-dimethyldeca-5,9-dien-1-bromide.
Scientific Research Applications
5,9-Dimethyldeca-5,9-dien-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,9-Dimethyldeca-5,9-dien-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, including those involved in lipid metabolism and signal transduction.
Comparison with Similar Compounds
5,9-Dimethyldeca-5,9-dien-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
5,9-Dimethyldecane: Similar structure but with saturated carbon bonds.
5,9-Dimethyldeca-5,9-dien-1-chloride: Similar structure but with a chloride group instead of a hydroxyl group.
Uniqueness: 5,9-Dimethyldeca-5,9-dien-1-ol is unique due to its combination of double bonds and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
61195-30-0 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
5,9-dimethyldeca-5,9-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h9,13H,1,4-8,10H2,2-3H3 |
InChI Key |
OJMDLAOMKFVBSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC=C(C)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
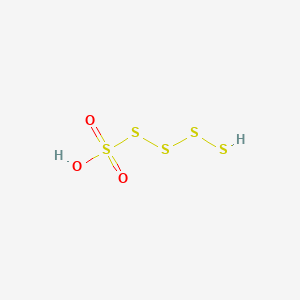
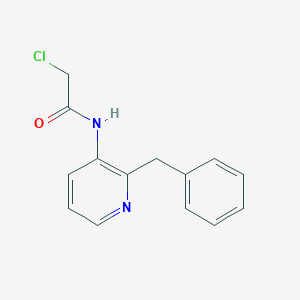
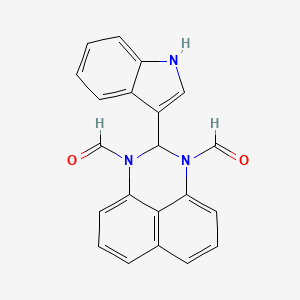
![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
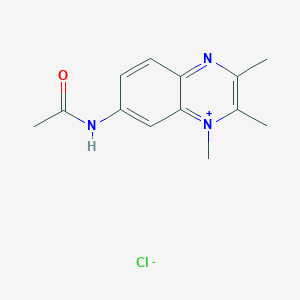
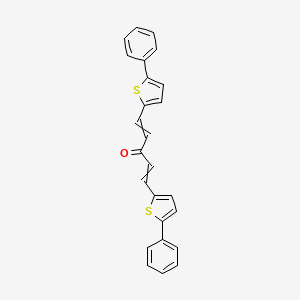

![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
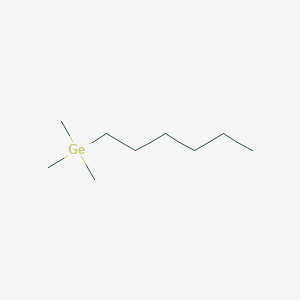
![N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14593734.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)
